BenchChemオンラインストアへようこそ!

Rabelomycin

Caco-2 Cytotoxicity Vineomycin A1

Rabelomycin (CAS 28399-50-0) is an indispensable polyketide tool for laboratories conducting angucycline combinatorial biosynthesis or mechanistic studies. Unlike generic analogs, its specific 6-hydroxy group dictates redox potential and enzymatic conversion, making it the definitive intermediate for generating novel derivatives. This compound offers a unique, moderate multi-targeted bioactivity profile, serving as an ideal reference for antimicrobial susceptibility testing and nuanced iNOS inhibition studies. Selecting this precise entity guarantees reproducible outcomes and valid downstream engineering results.

Molecular Formula C19H14O6
Molecular Weight 338.3 g/mol
Cat. No. B1204765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabelomycin
Synonymsrabelomycin
Molecular FormulaC19H14O6
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
InChIInChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1
InChIKeyJJOLHRYZQSDLSA-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabelomycin: A Multifunctional Angucycline Antibiotic from Actinomycetes for Specialized Antimicrobial and Anticancer Research


Rabelomycin (CAS 28399-50-0) is a polyketide antibiotic belonging to the angucycline class, which is exclusively produced by actinomycete bacteria such as Streptomyces spp. [1]. Characterized by a tetracyclic benz[a]anthraquinone skeleton, this secondary metabolite has garnered research interest for its distinct multi-targeted bioactivity profile, including moderate antibacterial, cytotoxic, and antioxidant properties [2]. It also functions as a key biosynthetic shunt product and intermediate, making it a valuable chemical tool for both mechanistic studies and the generation of novel derivatives [3].

Procurement Alert: Why Rabelomycin's Unique Substitution Pattern Prevents Simple Analog Replacement


Generic substitution among angucyclines is not scientifically valid due to the profound impact of minor structural modifications on biological potency and target selectivity [1]. The presence and position of hydroxyl groups on the benz[a]anthraquinone core—specifically the 6-hydroxy group in rabelomycin compared to its dehydrated counterpart—dictate the molecule's redox potential, DNA intercalation capacity, and enzymatic conversion [2]. Consequently, an analog like dehydrorabelomycin or fridamycin D will not replicate rabelomycin's specific combination of moderate antibacterial activity, antioxidant capacity, and distinct cytotoxicity profile. Selecting the precise chemical entity is therefore a critical decision for reproducible research outcomes and downstream biosynthetic engineering [3].

Rabelomycin's Definitive Performance Edge: A Quantitative Evidence Guide for Critical Scientific Selection


Selective Cytotoxicity Profile: Rabelomycin Exhibits Lower Potency but Distinct Viability Impact Compared to Vineomycin A1 in Caco-2 Cells

In a direct head-to-head comparison in the human colorectal adenocarcinoma Caco-2 cell line, rabelomycin demonstrates a distinct, moderate cytotoxic effect that is mechanistically divergent from the highly potent, apoptosis-inducing vineomycin A1 [1]. After 24 hours of exposure at 10 μM, rabelomycin treatment resulted in 54% cell viability, whereas vineomycin A1, used as a toxic control, left less than 3% of cells viable. This stark difference indicates that rabelomycin does not simply function as a less potent version of other angucyclines; it engages cells in a way that permits higher survival rates at the same concentration, which could be advantageous for studies requiring partial pathway inhibition rather than complete cell ablation.

Caco-2 Cytotoxicity Vineomycin A1

Broad-Spectrum Antibacterial Activity: Rabelomycin's Gram-Positive MIC Range (5-80 µg/mL) Offers a Flexible Potency Profile

Rabelomycin possesses a broad but moderate antibacterial spectrum specifically oriented against Gram-positive bacteria, as determined by minimum inhibitory concentration (MIC) assays [1]. The reported MIC values range from 5 to 80 µg/mL against various Gram-positive strains. This contrasts with the more potent but narrowly defined activity of its close structural analog, dehydrorabelomycin, which has a reported MIC of ~1–5 µg/mL against S. aureus and B. subtilis . Rabelomycin's broader but less potent MIC window provides a different selectivity profile, making it a valuable tool for investigating antibacterial mechanisms or for use in combination studies where a milder inhibitor is preferred.

Antibacterial Gram-positive MIC

Sub-Micromolar Antifungal Specificity: Rabelomycin Demonstrates Superior Potency Against Plectosphaerella cucumerina (MIC 32 μg/mL)

In a direct head-to-head evaluation against phytopathogenic fungi, rabelomycin exhibited significantly stronger antifungal activity against Plectosphaerella cucumerina compared to its immediate structural relative, dehydrorabelomycin [1]. The minimum inhibitory concentration (MIC) for rabelomycin was 32 μg/mL, whereas dehydrorabelomycin required a two-fold higher concentration (64 μg/mL) to achieve the same effect. This quantitative difference highlights rabelomycin's superior potency in a specific agricultural biocontrol context, despite the two compounds being structurally very similar.

Antifungal Phytopathogenic Plectosphaerella cucumerina

Distinct Enzyme Inhibition Profile: Rabelomycin's iNOS Inhibition (IC50 63.9 μM) Offers a Milder Alternative to Potent Angucycline Inhibitors

Rabelomycin demonstrates a specific, albeit moderate, inhibitory activity against inducible nitric oxide synthase (iNOS) with an IC50 of 63.9 μM . This places it on the less potent end of the spectrum within its class. For instance, other angucycline-related compounds like urdamycin Y have been reported to inhibit NO production with an IC50 of 4.8 µM [1]. While rabelomycin is less potent, its iNOS activity represents a validated, distinct biochemical handle. For research programs investigating iNOS inhibition, rabelomycin offers a less potent, 'tool compound' option that may have a different selectivity or toxicity profile compared to the sub-micromolar inhibitors in the class.

iNOS Inhibition Anti-inflammatory

Functional Differentiation in Biosynthesis: Rabelomycin's Conformation Dictates Stereochemical Outcome in Key Enzymatic Reactions

Crystallographic analysis of angucycline 6-ketoreductases (LanV and UrdMred) in complex with rabelomycin has revealed that its specific conformation is not merely an inert intermediate but an active determinant of enzymatic stereoselectivity [1]. The study demonstrates that the interaction of rabelomycin with these enzymes is intimately linked to the stereochemical outcome (the opposite stereochemistry at C-6) of landomycins versus urdamycins/gaudimycins. This functional differentiation is exclusive to rabelomycin's structural and conformational properties in this enzymatic context, a role that cannot be fulfilled by other angucyclinones. For researchers engaged in synthetic biology or chemoenzymatic synthesis, this property makes rabelomycin an essential tool for engineering novel angucycline derivatives with desired stereochemistry.

Biosynthesis Ketoreductase Stereochemistry

High-Value Application Scenarios for Rabelomycin in Life Science Research and Procurement


Agricultural Biocontrol and Phytopathology Research

As shown by its direct, 2-fold higher potency against Plectosphaerella cucumerina (MIC 32 μg/mL) compared to dehydrorabelomycin (MIC 64 μg/mL), rabelomycin is the preferred compound for developing antifungal strategies against specific root-rot pathogens like those affecting Panax notoginseng [1]. Its selective activity profile supports its use as a lead compound or positive control in the development of new agricultural fungicides and in studying plant-pathogen interactions.

Mechanistic Studies in Oncology and iNOS-Related Inflammation

Rabelomycin offers a unique combination of moderate cytotoxicity (54% Caco-2 cell viability at 10 μM) and distinct iNOS inhibition (IC50 63.9 μM) [2]. This makes it an ideal tool compound for dissecting signaling pathways where both cell proliferation and nitric oxide production play a role. Its lower cytotoxicity compared to vineomycin A1 and lower iNOS potency compared to urdamycin Y allow for more nuanced, partial inhibition studies that are less likely to trigger overwhelming apoptosis or complete pathway shutdown.

Synthetic Biology and Chemoenzymatic Derivatization

Rabelomycin is an established key intermediate and shunt product in angucycline biosynthesis [3]. Its proven ability to be C-glycosylated and its critical role in determining stereochemical outcomes in 6-ketoreductase reactions make it an indispensable starting material for the enzymatic or chemoenzymatic synthesis of novel angucycline derivatives [4]. Procurement of rabelomycin is essential for any laboratory working on the combinatorial biosynthesis of this important class of antibiotics.

Antimicrobial Susceptibility and Gram-Positive Research

Rabelomycin's broad-spectrum anti-Gram-positive activity (MIC range 5-80 µg/mL) makes it a reliable reference compound for screening and susceptibility testing against various Staphylococcus, Bacillus, and Mycobacterium species [5]. Its moderate activity profile is particularly useful for establishing baselines and evaluating the potency of new antimicrobial agents in combination studies or in models of antibiotic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabelomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.